3-(Pyridin-2-yl)propanenitrile

Description

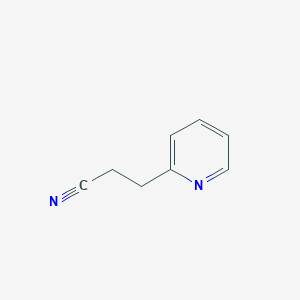

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGZNYCFTYOQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956934 | |

| Record name | 3-(Pyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35549-47-4 | |

| Record name | 3-(Pyridin-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Pyridin-2-yl)propanenitrile

CAS Number: 35549-47-4

This technical guide provides a comprehensive overview of 3-(Pyridin-2-yl)propanenitrile, a versatile heterocyclic nitrile with applications in organic synthesis and potential as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

3-(Pyridin-2-yl)propanenitrile, also known as 2-(2-cyanoethyl)pyridine, is a pyridine derivative with a propanenitrile substituent at the 2-position.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 35549-47-4 | [1][2] |

| Molecular Formula | C₈H₈N₂ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Appearance | Solid | |

| Storage | Sealed in dry, 2-8°C | [1] |

| SMILES | N#CCCC1=NC=CC=C1 | |

| InChI Key | KWGZNYCFTYOQHV-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of 3-(Pyridin-2-yl)propanenitrile can be achieved through several synthetic routes. Two common methods are the cyanoethylation of 2-picoline and the hydrocyanation of 2-vinylpyridine.

Experimental Protocols

Method 1: Synthesis from 2-Picoline and Acrylonitrile

This method involves the base-catalyzed Michael addition of 2-picoline to acrylonitrile.

Materials:

-

2-Picoline

-

Acrylonitrile

-

Sodium ethoxide (or other suitable base)

-

Anhydrous ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

-

Add 2-picoline to the flask.

-

Slowly add acrylonitrile dropwise to the reaction mixture with stirring.

-

After the addition is complete, heat the mixture to reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography.

Method 2: Synthesis from 2-Vinylpyridine and Hydrogen Cyanide

This reaction involves the addition of hydrogen cyanide to 2-vinylpyridine. Caution: Hydrogen cyanide is extremely toxic and this reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

2-Vinylpyridine

-

Hydrogen cyanide (or a cyanide salt with an acid)

-

A suitable catalyst (e.g., a basic catalyst)

-

An appropriate solvent (e.g., an inert organic solvent)

Procedure:

-

In a suitable reaction vessel, dissolve 2-vinylpyridine and the catalyst in the solvent.

-

Carefully introduce hydrogen cyanide to the reaction mixture at a controlled temperature.

-

Stir the reaction mixture for a specified period, monitoring the reaction by a suitable analytical method (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction carefully with an appropriate reagent to neutralize any remaining hydrogen cyanide.

-

Work up the reaction mixture by extraction and washing.

-

Dry the organic phase and remove the solvent.

-

Purify the resulting 3-(Pyridin-2-yl)propanenitrile.

Chemical Reactivity

The nitrile group and the pyridine ring in 3-(Pyridin-2-yl)propanenitrile are the primary sites of its chemical reactivity. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to form an amine. The pyridine ring can undergo electrophilic substitution reactions.

Applications in Drug Development and Biological Activity

While specific biological data for 3-(Pyridin-2-yl)propanenitrile is limited in the public domain, pyridine-containing compounds are a significant class of scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of pyridine are known to possess anticancer, anti-inflammatory, and antimicrobial properties.

Potential Anticancer Activity

Numerous pyridine derivatives have been investigated for their potential as anticancer agents. Studies on related compounds suggest that they can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, some pyridine derivatives have shown cytotoxic effects against the human liver cancer cell line HepG2.

Experimental Protocol: Cytotoxicity Assay using HepG2 cells (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of a compound against the HepG2 cell line.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (3-(Pyridin-2-yl)propanenitrile)

Procedure:

-

Culture HepG2 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The precise mechanism of action for 3-(Pyridin-2-yl)propanenitrile is not well-documented. However, based on the known activities of other anticancer pyridine derivatives, a hypothetical signaling pathway can be proposed. Some pyridine compounds have been shown to induce apoptosis through the activation of stress-activated protein kinases like JNK and the tumor suppressor protein p53.

Below are diagrams illustrating a potential synthesis workflow and a hypothetical signaling pathway.

References

In-Depth Technical Guide to 3-(Pyridin-2-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Pyridin-2-yl)propanenitrile, a versatile building block in organic synthesis, particularly in the development of bioactive compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates its application as a key intermediate in the synthesis of advanced molecular structures.

Chemical and Physical Properties

3-(Pyridin-2-yl)propanenitrile, with the CAS number 35549-47-4, is a solid at room temperature.[1] It possesses a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1] A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 132.16 g/mol | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| CAS Number | 35549-47-4 | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | Not available | [2] |

| Storage | Sealed in a dry place at 2-8°C | [3] |

Synthesis of 3-(Pyridin-2-yl)propanenitrile

A common and effective method for the synthesis of 3-(Pyridin-2-yl)propanenitrile is the cyanoethylation of 2-vinylpyridine. This reaction involves the addition of a nitrile-containing reactant to 2-vinylpyridine.

Experimental Protocol: Cyanoethylation of 2-Vinylpyridine

Materials:

-

2-Vinylpyridine

-

Acrylonitrile

-

Basic catalyst (e.g., sodium methoxide, Triton B)

-

Anhydrous solvent (e.g., ethanol, acetonitrile)

-

Reaction vessel with a stirrer and reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a clean, dry reaction vessel, dissolve 2-vinylpyridine in the anhydrous solvent.

-

Add the basic catalyst to the solution and stir until it is completely dissolved.

-

Slowly add acrylonitrile to the reaction mixture. An exothermic reaction may occur, so the addition rate should be controlled to maintain a safe temperature.

-

After the addition is complete, heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 3-(Pyridin-2-yl)propanenitrile.

Applications in Organic Synthesis

3-(Pyridin-2-yl)propanenitrile serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including those with potential biological activity. Its pyridine and nitrile functional groups offer multiple reaction sites for further chemical transformations.

Role as a Precursor in the Synthesis of Bioactive Molecules

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. The pyridine ring can undergo N-alkylation, oxidation, or be used in cross-coupling reactions. These functionalities make 3-(Pyridin-2-yl)propanenitrile a key component in the synthesis of compounds for drug discovery and development. For instance, it is a known intermediate in the synthesis of certain mesoionic insecticides.

Logical Relationship: Synthesis Pathway

The following diagram illustrates the synthesis of 3-(Pyridin-2-yl)propanenitrile from 2-vinylpyridine through cyanoethylation.

Caption: Synthesis of 3-(Pyridin-2-yl)propanenitrile.

Safety and Handling

3-(Pyridin-2-yl)propanenitrile is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

3-(Pyridin-2-yl)propanenitrile is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an important building block for the creation of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and drug development. This guide provides essential information for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the Chemical Properties of 3-(Pyridin-2-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-2-yl)propanenitrile, a heterocyclic nitrile, holds interest within the scientific community for its potential applications in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a propanenitrile group, provides a scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of the known chemical and physical properties of 3-(Pyridin-2-yl)propanenitrile, alongside available information on its synthesis and safety considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(Pyridin-2-yl)propanenitrile is presented in the table below. It is important to note that while fundamental properties such as molecular formula and weight are well-established, experimental data for physical constants like boiling point, melting point, and density are not consistently reported in publicly available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 132.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 35549-47-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Boiling Point | Not available | --INVALID-LINK-- |

| Melting Point | Not available | --INVALID-LINK-- |

| Density | Not available | --INVALID-LINK-- |

| Solubility | Soluble in water (predicted) | |

| Storage | Sealed in dry, 2-8°C | --INVALID-LINK-- |

Synthesis

The synthesis of 3-(pyridin-2-yl)propanenitrile can be achieved through various synthetic routes, typically involving the modification of a pyridine precursor. One general approach involves the cyanoethylation of a suitable pyridine derivative.

Experimental Workflow: Conceptual Synthesis

Caption: Conceptual workflow for the synthesis of 3-(Pyridin-2-yl)propanenitrile.

Biological Activity

There are indications in the scientific literature of the potential for 3-(pyridin-2-yl)propanenitrile and related structures to exhibit biological activity. However, at present, there is a lack of detailed, publicly accessible studies that provide specific experimental data on the biological effects of this compound.

One source suggests that 3-(pyridin-2-yl)propanenitrile has been investigated for its potential antitumor properties, particularly against liver carcinoma cell lines (HEPG2). Unfortunately, the specific studies, including detailed methodologies and quantitative results (e.g., IC₅₀ values), could not be retrieved.

Logical Relationship: Drug Discovery and Development

The general process of investigating a compound like 3-(pyridin-2-yl)propanenitrile for potential therapeutic applications follows a well-defined path. The following diagram illustrates the logical progression from initial screening to potential clinical application.

Caption: Logical workflow of a typical drug discovery and development process.

Safety and Handling

Based on available safety data, 3-(Pyridin-2-yl)propanenitrile should be handled with care in a laboratory setting. The following GHS hazard statements have been associated with the compound:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

3-(Pyridin-2-yl)propanenitrile is a chemical compound with established basic properties and potential for further investigation in various scientific fields. However, a comprehensive understanding of its physical properties and biological activity is currently limited by the lack of detailed experimental data in accessible literature. Further research is required to fully characterize this compound and explore its potential applications. This guide provides a summary of the currently available information to serve as a foundation for future research endeavors.

An In-depth Technical Guide to 3-(Pyridin-2-yl)propanenitrile

This technical guide provides a comprehensive overview of 3-(Pyridin-2-yl)propanenitrile, a pyridine derivative of interest to researchers, scientists, and drug development professionals. The document details its chemical structure, properties, synthesis, and potential biological activities, with a focus on presenting available data in a structured and accessible format.

Chemical Structure and Properties

3-(Pyridin-2-yl)propanenitrile is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a propanenitrile group.

Structural Formula:

Chemical Identity:

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | |

| CAS Number | 35549-47-4 | [2] |

| Synonyms | 2-(2-Cyanoethyl)pyridine, 3-(2-Pyridyl)propionitrile | [2] |

| Physical Form | Solid | [3] |

Physicochemical Properties (Predicted):

| Property | Value |

| Boiling Point | 300.4±17.0 °C |

| Density | 1.054±0.06 g/cm³ |

| pKa | 5.05±0.10 |

Synthesis

The primary synthetic route to 3-(Pyridin-2-yl)propanenitrile is the Michael addition of a cyanide source to 2-vinylpyridine. This reaction involves the nucleophilic addition of the cyanide ion to the β-carbon of the vinyl group, which is activated by the electron-withdrawing pyridine ring.

Reaction Scheme:

Caption: Synthesis of 3-(Pyridin-2-yl)propanenitrile via Michael Addition.

Experimental Protocol (General)

Materials:

-

2-Vinylpyridine

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Solvent (e.g., Ethanol, Water, or a mixture)

-

Acid for neutralization (e.g., dilute HCl)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-vinylpyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of the cyanide source (KCN or NaCN) in the same solvent to the reaction mixture. The reaction may be exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (monitoring by TLC is recommended to determine reaction completion).

-

After the reaction is complete, cool the mixture and neutralize it with a dilute acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Spectroscopic Characterization

Specific 1H NMR, 13C NMR, IR, and Mass Spectrometry data for 3-(Pyridin-2-yl)propanenitrile are not publicly available. The following tables provide expected characteristic signals based on the structure of the molecule.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H at C6 of pyridine |

| ~7.7 | t | 1H | H at C4 of pyridine |

| ~7.3 | d | 1H | H at C3 of pyridine |

| ~7.2 | t | 1H | H at C5 of pyridine |

| ~3.1 | t | 2H | -CH₂- adjacent to pyridine |

| ~2.8 | t | 2H | -CH₂- adjacent to nitrile |

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C2 of pyridine |

| ~149 | C6 of pyridine |

| ~137 | C4 of pyridine |

| ~124 | C3 of pyridine |

| ~122 | C5 of pyridine |

| ~119 | -C≡N |

| ~35 | -CH₂- adjacent to pyridine |

| ~18 | -CH₂- adjacent to nitrile |

Expected IR Spectroscopy Data:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2245 | C≡N stretch |

| ~1590, 1560, 1470, 1435 | C=C and C=N stretches (pyridine ring) |

| ~2950-2850 | C-H stretches (aliphatic) |

Expected Mass Spectrometry Data:

| m/z | Fragment |

| 132 | [M]⁺ (Molecular ion) |

| 105 | [M - HCN]⁺ |

| 92 | [M - CH₂CN]⁺ |

| 78 | Pyridine radical cation |

Biological Activity

Preliminary research suggests that 3-(Pyridin-2-yl)propanenitrile may possess antitumor properties. Specifically, it has been noted for its potential activity against liver carcinoma cell lines (HepG2). However, detailed studies including quantitative data and mechanistic pathways are not yet available in the public domain.

Hypothetical Experimental Protocol for Anticancer Activity Screening

The following is a generalized workflow for assessing the in vitro anticancer activity of a compound like 3-(Pyridin-2-yl)propanenitrile against a cancer cell line such as HepG2.

Caption: Workflow for assessing in vitro anticancer activity.

MTT Assay Protocol (General):

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 3-(Pyridin-2-yl)propanenitrile in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Treatment: Treat the cells with the different concentrations of the compound and include a vehicle control (solvent only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

3-(Pyridin-2-yl)propanenitrile is a readily synthesizable pyridine derivative. While detailed experimental data on its spectroscopic characterization and biological activity are not widely available in the public domain, its structural motifs suggest potential for further investigation, particularly in the context of medicinal chemistry and drug discovery. The protocols and expected data presented in this guide provide a foundational framework for researchers interested in exploring the properties and applications of this compound. Further empirical studies are necessary to fully elucidate its chemical and biological profile.

References

Spectroscopic Data of 3-(Pyridin-2-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-2-yl)propanenitrile is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential as a building block for more complex molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic processes. This technical guide provides a summary of predicted spectroscopic data for 3-(Pyridin-2-yl)propanenitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also presented.

Disclaimer: The spectroscopic data presented in this document are predicted values generated from computational models and should be considered as a reference. Experimental verification is necessary for precise characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(Pyridin-2-yl)propanenitrile (C₈H₈N₂; Molecular Weight: 132.16 g/mol ).

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H6 (Pyridine) |

| ~7.7 | Triplet of Doublets | 1H | H4 (Pyridine) |

| ~7.3 | Doublet | 1H | H3 (Pyridine) |

| ~7.2 | Triplet | 1H | H5 (Pyridine) |

| ~3.1 | Triplet | 2H | -CH₂- (adjacent to pyridine) |

| ~2.8 | Triplet | 2H | -CH₂- (adjacent to nitrile) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~158 | C2 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~137 | C4 (Pyridine) |

| ~124 | C3 (Pyridine) |

| ~122 | C5 (Pyridine) |

| ~118 | -C≡N (Nitrile) |

| ~35 | -CH₂- (adjacent to pyridine) |

| ~18 | -CH₂- (adjacent to nitrile) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2250 | Strong | C≡N stretch (Nitrile) |

| ~1590 | Strong | C=N stretch (Pyridine ring) |

| ~1570 | Strong | C=C stretch (Pyridine ring) |

| ~1470 | Strong | C=C stretch (Pyridine ring) |

| ~1435 | Strong | C=C stretch (Pyridine ring) |

| ~780 | Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 132 | High | [M]⁺ (Molecular Ion) |

| 105 | Moderate | [M - HCN]⁺ |

| 93 | High | [M - CH₂CN]⁺ (Tropylium ion analog) |

| 78 | Moderate | [C₅H₄N]⁺ (Pyridyl cation) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

3-(Pyridin-2-yl)propanenitrile sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the 3-(Pyridin-2-yl)propanenitrile sample.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse program for ¹H acquisition.

-

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse program.

-

Set a sufficient number of scans for adequate signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration).

-

Set a relaxation delay of 2-5 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply Fourier transformation to the FIDs of both ¹H and ¹³C spectra.

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both spectra.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

3-(Pyridin-2-yl)propanenitrile sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small amount of the solid 3-(Pyridin-2-yl)propanenitrile sample onto the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C≡N, C=N, C=C, C-H).

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

3-(Pyridin-2-yl)propanenitrile sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Vial and syringe for sample introduction

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., ~1 mg/mL).

-

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Set the mass range to be scanned (e.g., m/z 40-200).

-

-

Sample Introduction:

-

Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or by injection of the solution, which is then vaporized.

-

-

Data Acquisition:

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the major fragment ions and propose fragmentation pathways to confirm the structure.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-(Pyridin-2-yl)propanenitrile.

Caption: General workflow for spectroscopic analysis.

Navigating the Safety Landscape of 3-(Pyridin-2-yl)propanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 3-(Pyridin-2-yl)propanenitrile (CAS No. 35549-47-4). The information presented herein is crucial for ensuring safe handling, storage, and use of this compound in a laboratory and drug development setting. All quantitative data has been summarized for clarity, and logical workflows for emergency procedures are provided.

Section 1: GHS Hazard Identification and Classification

3-(Pyridin-2-yl)propanenitrile is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its oral toxicity.

Signal Word: Warning [1]

Hazard Pictogram:

Hazard Statements:

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Section 2: Quantitative Safety and Physical Property Data

The following table summarizes the key quantitative data for 3-(Pyridin-2-yl)propanenitrile. It is important to note that while this compound is a solid, related nitriles can be flammable liquids, and precautions should be taken accordingly.

| Property | Value | Source(s) |

| GHS Classification | ||

| Acute Toxicity, Oral | Category 4 | [1] |

| Physical Properties | ||

| Molecular Formula | C₈H₈N₂ | [2][7][8] |

| Molecular Weight | 132.16 g/mol | [2][7] |

| Form | Solid | [1] |

| Melting Point | Not available | [8] |

| Boiling Point | Not available | [2][8] |

| Flash Point | Not applicable | [1] |

| Storage | ||

| Storage Class | 11 - Combustible Solids | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [7] |

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard testing of 3-(Pyridin-2-yl)propanenitrile are not publicly available in the reviewed safety data sheets. These studies are typically conducted by the manufacturer or specialized testing laboratories following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.

Section 4: Accidental Release and Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure.

-

If Swallowed: Call a physician or poison control center immediately.[9] Do NOT induce vomiting.[9] Rinse mouth.

-

If on Skin: Immediately remove all contaminated clothing.[9] Rinse skin with water or shower.[9] Wash off with soap and plenty of water.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9] If not breathing, give artificial respiration.[9]

-

If in Eyes: Rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[9]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[9]

Accidental Release Measures

In the event of a spill, follow a structured response to minimize exposure and environmental contamination.

References

- 1. 3-(2-Pyridinyl)propanenitrile DiscoveryCPR 35549-47-4 [sigmaaldrich.com]

- 2. CAS 35549-47-4 | 3-(Pyridin-2-yl)propanenitrile - Synblock [synblock.com]

- 3. 3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemos.de [chemos.de]

- 7. chemscene.com [chemscene.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Page loading... [guidechem.com]

In-Depth Technical Guide to the Physical Properties of 2-Cyanoethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Cyanoethylpyridine, also identified as 3-(Pyridin-2-yl)propanenitrile. Due to the limited availability of experimentally determined data in publicly accessible literature, this document combines established information with predicted values where necessary, clearly delineating the source and nature of the data.

Core Physical and Chemical Data

2-Cyanoethylpyridine is a heterocyclic compound with the chemical formula C₈H₈N₂.[1] Its structure incorporates a pyridine ring and a nitrile functional group, which influence its chemical reactivity and physical characteristics.

Table 1: General and Structural Properties of 2-Cyanoethylpyridine

| Property | Value | Source |

| Chemical Name | 2-Cyanoethylpyridine | N/A |

| Synonym | 3-(Pyridin-2-yl)propanenitrile | [1][2] |

| CAS Number | 35549-47-4 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Physical Form | Solid |

Table 2: Experimentally Determined and Predicted Physical Properties

| Property | Value | Data Type | Source |

| Melting Point | Data not available | Experimental | [2] |

| Boiling Point | Data not available | Experimental | [2] |

| Density | Data not available | Experimental | [2] |

| Refractive Index | Data not available | Experimental | [2] |

| Flash Point | Not applicable | Experimental | |

| LogP (Octanol-Water Partition Coefficient) | 1.53778 | Predicted | [3] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | Predicted | [3] |

It is important to note that while the physical form is stated as solid, a specific melting point is not provided in the available literature. Similarly, other key physical properties such as boiling point, density, and refractive index for 2-Cyanoethylpyridine have not been experimentally determined or reported in the searched resources.[2] The LogP and TPSA values are computational predictions and offer an insight into the compound's likely solubility and membrane permeability characteristics.[3]

Experimental Protocols

While specific experimental data for 2-Cyanoethylpyridine is limited, the following section outlines the general methodologies that would be employed to determine its key physical properties.

Determination of Melting Point

The melting point of a solid compound like 2-Cyanoethylpyridine would typically be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or oil bath alongside a calibrated thermometer.

-

The temperature is gradually increased.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of high purity.

Determination of Boiling Point

For a solid compound, the boiling point would be determined at a pressure at which it is in a liquid state. Assuming a suitable pressure, the following micro-boiling point determination method could be used.

Methodology:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube or similar apparatus.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the temperature is allowed to fall.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through a substance, would be determined using a refractometer, typically an Abbé refractometer.

Methodology:

-

A few drops of the liquid sample (if melted) are placed on the prism of the refractometer.

-

The prisms are closed, and a light source is directed through the sample.

-

The user looks through the eyepiece and adjusts the controls until a clear dividing line between light and dark fields is observed.

-

The refractive index is read directly from the calibrated scale. The temperature at which the measurement is taken is crucial and should be recorded.

Logical Relationships and Workflows

The physical properties of a chemical compound are intrinsically linked. The following diagram illustrates the logical relationship between the fundamental properties of 2-Cyanoethylpyridine and how they influence its behavior in a research and development context.

Caption: Interrelation of 2-Cyanoethylpyridine's physical properties and their applications.

The experimental workflow for characterizing an unknown solid sample, such as a newly synthesized batch of 2-Cyanoethylpyridine, would follow a logical progression to ascertain its identity and purity.

Caption: Experimental workflow for the characterization of a solid sample.

References

The Ascendant Therapeutic Potential of Pyridine-Containing Nitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

A significant and expanding body of scientific evidence underscores the profound therapeutic potential of pyridine-containing nitriles. This class of heterocyclic compounds has emerged as a versatile scaffold in drug discovery, demonstrating a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. The incorporation of the nitrile moiety onto the pyridine ring is frequently associated with enhanced biological efficacy.[1][2][3] This technical guide provides a comprehensive overview of the core biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanistic pathways and experimental workflows.

Anticancer Activity: Targeting the Proliferative Machinery of Cancer Cells

Pyridine-containing nitriles have been extensively investigated for their antiproliferative effects against a diverse range of human cancer cell lines.[1][4][5] The 2-oxo-1,2-dihydropyridine-3-carbonitrile and fused pyridine ring systems have been identified as particularly promising scaffolds for the development of novel anticancer agents.[1][4][5]

Quantitative Anticancer Data

The cytotoxic effects of various pyridine-containing nitrile derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of representative data is presented below.

| Compound Class | Cancer Cell Line | IC50 | Reference |

| 4-Aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives | NCI-H460 (Lung Cancer) | 25 ± 2.6 nM | [1] |

| RKOP 27 (Colon Cancer) | 16 ± 2 nM | [1] | |

| HeLa (Cervical Cancer) | 127 ± 25 nM | [1] | |

| U937 (Lymphoma) | 422 ± 26 nM | [1] | |

| SKMEL 28 (Melanoma) | 255 ± 2 nM | [1] | |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and Thieno[2,3-b:4,5-b']dipyridines | MCF-7 (Breast Adenocarcinoma) | 5.95 µM (Compound 11d) | [4][5] |

| HCT-116 (Colon Carcinoma) | 6.09 µM (Compound 11d) | [4][5] | |

| Doxorubicin (Reference Drug) | 8.48 µM (MCF-7), 8.15 µM (HCT-116) | [4][5] | |

| Pyridine Heterocyclic Hybrids | Huh-7 (Hepatocellular Carcinoma) | 6.54 µM (Compound 3b) | [6] |

| A549 (Lung Carcinoma) | 15.54 µM (Compound 3b) | [6] | |

| MCF-7 (Breast Adenocarcinoma) | 6.13 µM (Compound 3b) | [6] | |

| Taxol (Reference Drug) | 6.68 µM (Huh-7), 38.05 µM (A549), 12.32 µM (MCF-7) | [6] |

Mechanism of Action: Tubulin Polymerization Inhibition

Several pyridine-containing nitrile derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of some novel fused pyridine ring system | Semantic Scholar [semanticscholar.org]

- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on 3-(Pyridin-2-yl)propanenitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-2-yl)propanenitrile, a pyridine derivative featuring a propanenitrile substituent, has carved a niche for itself as a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis, experimental protocols, and applications. While its direct involvement in complex biological signaling pathways is not extensively documented, its role as a precursor to various bioactive molecules underscores its importance in drug discovery and development.

Discovery and Initial Synthesis

The first documented synthesis of 3-(Pyridin-2-yl)propanenitrile was reported in 1953 by C. F. Koelsch in the Journal of the American Chemical Society. The synthesis was achieved through the cyanoethylation of 2-picoline (2-methylpyridine) with acrylonitrile. This reaction represents a classic example of a Michael addition, where the nucleophilic carbanion generated from 2-picoline attacks the electrophilic β-carbon of acrylonitrile.

Original Experimental Protocol by Koelsch (1953)

Reaction Scheme:

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Pyridin-2-yl)propanenitrile from Pyridine-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-(pyridin-2-yl)propanenitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step, one-pot procedure commencing with the Knoevenagel condensation of pyridine-2-carboxaldehyde with malononitrile to yield the intermediate, 2-(pyridin-2-ylmethylene)malononitrile. This intermediate is subsequently reduced in situ via conjugate addition of a hydride from sodium borohydride to afford the target molecule. An alternative, environmentally benign method for the Knoevenagel condensation under catalyst-free conditions is also presented.

Introduction

3-(Pyridin-2-yl)propanenitrile is a key intermediate in the synthesis of various pharmaceutical compounds, owing to the presence of both a pyridine ring and a nitrile functional group, which allow for diverse chemical modifications. The presented synthetic strategy offers an efficient and straightforward route to this compound from readily available starting materials. The one-pot nature of the primary protocol minimizes waste and simplifies the experimental procedure, making it suitable for both small-scale research and larger-scale production.

Synthesis Pathway

The synthesis proceeds in two sequential steps within a single reaction vessel:

-

Knoevenagel Condensation: Pyridine-2-carboxaldehyde reacts with malononitrile in a condensation reaction to form the α,β-unsaturated dinitrile, 2-(pyridin-2-ylmethylene)malononitrile.

-

Conjugate Reduction: The carbon-carbon double bond of the intermediate is selectively reduced by sodium borohydride to yield the saturated nitrile, 3-(pyridin-2-yl)propanenitrile.

Caption: Overall synthetic scheme for 3-(pyridin-2-yl)propanenitrile.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-(Pyridin-2-yl)propanenitrile

This protocol details a one-pot procedure that combines the Knoevenagel condensation and the subsequent reduction.

Materials:

-

Pyridine-2-carboxaldehyde

-

Malononitrile

-

Sodium borohydride (NaBH₄)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, 1 M)

Procedure:

-

Knoevenagel Condensation:

-

To a solution of pyridine-2-carboxaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of water.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

-

Conjugate Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the disappearance of the intermediate.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-(pyridin-2-yl)propanenitrile.

-

Protocol 2: Catalyst-Free Knoevenagel Condensation of Pyridine-2-carboxaldehyde and Malononitrile

This protocol describes an environmentally friendly method for the synthesis of the intermediate, 2-(pyridin-2-ylmethylene)malononitrile.

Materials:

-

Pyridine-2-carboxaldehyde

-

Malononitrile

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.0 eq) and malononitrile (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Stir the reaction mixture vigorously at room temperature. The product will precipitate out of the solution as a solid.

-

Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

Collect the solid product by vacuum filtration and wash with a cold 1:1 ethanol/water mixture.

-

Dry the product under vacuum to yield 2-(pyridin-2-ylmethylene)malononitrile. This intermediate can then be used in a subsequent reduction step.

Data Presentation

Table 1: Reaction Conditions and Yields

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) |

| Knoevenagel Condensation (Catalyst-Free) | Pyridine-2-carboxaldehyde, Malononitrile | None | EtOH/H₂O (1:1) | Room Temp. | 30-60 min | >90 |

| One-Pot Synthesis | Pyridine-2-carboxaldehyde, Malononitrile | H₂O (cat.), NaBH₄ | EtOH | 0 °C to RT | 2-4 h | High |

Table 2: Characterization Data

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-(Pyridin-2-ylmethylene)malononitrile | C₉H₅N₃ | 155.16 | 98-101 | 8.88 (d, 1H), 7.90 (td, 1H), 7.82 (s, 1H), 7.70 (d, 1H), 7.50 (ddd, 1H) | 157.8, 152.1, 149.9, 137.3, 127.8, 124.5, 113.2, 112.1, 85.0 | 2225 (C≡N) |

| 3-(Pyridin-2-yl)propanenitrile | C₈H₈N₂ | 132.16 | N/A | 8.58 (d, 1H), 7.68 (td, 1H), 7.30 (d, 1H), 7.21 (dd, 1H), 3.15 (t, 2H), 2.85 (t, 2H) | 158.1, 149.5, 136.9, 123.5, 121.9, 118.9, 33.8, 17.2 | 2245 (C≡N) |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for the one-pot synthesis of 3-(pyridin-2-yl)propanenitrile.

Caption: Simplified mechanism of the Knoevenagel condensation step.

Applications of 3-(Pyridin-2-yl)propanenitrile in Medicinal Chemistry: A Detailed Overview for Researchers

For Immediate Release

[City, State] – December 27, 2025 – The versatile chemical scaffold, 3-(pyridin-2-yl)propanenitrile, is gaining significant traction in the field of medicinal chemistry as a foundational element in the design and synthesis of novel therapeutic agents. Its unique structural features allow for the development of compounds targeting a range of diseases, from cancer to inflammatory conditions. This document provides detailed application notes, experimental protocols, and visualizations of relevant biological pathways to support researchers and drug development professionals in harnessing the potential of this promising molecular building block.

Application Notes

3-(Pyridin-2-yl)propanenitrile and its derivatives have emerged as privileged structures in the development of potent and selective modulators of various biological targets. The pyridine ring, a well-established pharmacophore, combined with the flexible propanenitrile chain, offers a versatile platform for generating diverse chemical libraries with a wide spectrum of biological activities.

Key therapeutic areas where this scaffold has shown significant promise include:

-

Oncology: Derivatives have been investigated as inhibitors of critical cancer-related signaling pathways, including the PI3K/AKT/mTOR pathway. By targeting these kinases, these compounds can disrupt tumor growth, proliferation, and survival.

-

Inflammation and Pain: The 3-(pyridin-2-yl)propanenitrile core has been incorporated into molecules designed to antagonize the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in pain sensation and inflammation.

-

Fibrosis: Certain derivatives have been explored as antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases in various organs.

The nitrile group in 3-(pyridin-2-yl)propanenitrile provides a useful handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of various pyridine-containing compounds, including derivatives that share structural similarities with the 3-(pyridin-2-yl)propanenitrile scaffold.

Table 1: Anticancer Activity of Pyridin-2-yl Estratriene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM)[1] |

| 4 | PC-3 (Prostate) | 4.84[1] |

| 5 | PC-3 (Prostate) | 4.73[1] |

| 5 | MDA-MB-231 (Breast) | 8.23[1] |

| 5 | HeLa (Cervical) | 10.71[1] |

| 6 | PC-3 (Prostate) | 8.44[1] |

| 6 | MDA-MB-231 (Breast) | 13.51[1] |

| 8 | PC-3 (Prostate) | 4.69[1] |

| 8 | MDA-MB-231 (Breast) | 11.52[1] |

| 9 | MDA-MB-231 (Breast) | 0.96[1] |

| 11 | PC-3 (Prostate) | 11.09[1] |

| 13 | MDA-MB-231 (Breast) | 3.08[1] |

| 15 | HeLa (Cervical) | 8.71[1] |

Table 2: Kinase Inhibitory Activity of Pyridine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 67 | BRAF | 1.7 | [2] |

| 68 | BRAF | 2.8 | [2] |

| 59 | c-Met | 4.9 | [2] |

| 60 | c-Met | 9.0 | [2] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for the synthesis and evaluation of 3-(pyridin-2-yl)propanenitrile derivatives.

Experimental Protocols

General Synthesis of Tri-substituted Pyridine-3-carbonitrile Derivatives

This protocol is adapted from a microwave-assisted synthesis method and can be modified for the synthesis of various 3-(pyridin-2-yl)propanenitrile analogs.

Materials:

-

Chalcone derivative (1 mmol)

-

3-Aminobut-2-enenitrile or a relevant amino-nitrile precursor (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Absolute ethanol (10 ml)

-

Microwave reactor

-

Round bottom flask

-

TLC plates

Procedure:

-

In a round bottom flask, combine the chalcone (1 mmol), 3-aminobut-2-enenitrile (1 mmol), and ammonium acetate (1.5 mmol) in absolute ethanol (10 ml).

-

Place the flask in a microwave reactor and irradiate at a suitable temperature (e.g., 130°C) for a predetermined time, monitoring the reaction progress by TLC.[3]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with ice-cold water and recrystallize from absolute ethanol to yield the purified pyridine-3-carbonitrile derivative.[3]

-

Characterize the final product using NMR, mass spectrometry, and elemental analysis.

In Vitro Antiproliferative MTT Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC-3, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant kinase (e.g., PI3K, AKT, mTOR)

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Test compounds in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

-

Add the test compounds at various concentrations to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This document serves as a foundational guide for researchers interested in the medicinal chemistry applications of 3-(pyridin-2-yl)propanenitrile. The provided data and protocols are intended to facilitate further investigation and development of novel therapeutics based on this versatile scaffold.

References

Application Notes and Protocols for the Use of 3-(Pyridin-2-yl)propanenitrile as a Precursor for Bioactive Compounds

Introduction

3-(Pyridin-2-yl)propanenitrile and its analogues are versatile precursors in the synthesis of a wide array of bioactive heterocyclic compounds. The pyridine moiety, a common feature in many pharmaceuticals, coupled with the reactive nitrile group, provides a scaffold for the development of novel therapeutic agents. While 3-(Pyridin-2-yl)propanenitrile itself is a valuable starting material, its oxidized analogue, 3-oxo-3-(pyridin-2-yl)propanenitrile , is more extensively documented in the scientific literature as a key building block for the synthesis of potent kinase inhibitors, particularly those with a pyrazolo[1,5-a]pyrimidine core. These compounds have shown significant promise in the field of oncology.

This document provides detailed application notes and protocols for the synthesis of bioactive compounds, with a focus on the use of 3-oxo-3-(pyridin-2-yl)propanenitrile as a readily available and reactive precursor. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development.

Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases.[1][2][3] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] By acting as ATP-competitive inhibitors, pyrazolo[1,5-a]pyrimidine derivatives can block the phosphorylation of downstream substrates, thereby inhibiting tumor growth and proliferation.[2]

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold can be efficiently achieved through the cyclocondensation reaction of 3-oxo-3-(pyridin-2-yl)propanenitrile with 5-aminopyrazole derivatives.[4] This approach allows for the generation of a diverse library of compounds with varying substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1]

Experimental Protocol: Synthesis of 7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol describes the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative from 3-oxo-3-(pyridin-2-yl)propanenitrile.

Materials:

-

3-oxo-3-(pyridin-2-yl)propanenitrile

-

5-Amino-1H-pyrazole-4-carbonitrile

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (concentrated)

-

Sodium Bicarbonate

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxo-3-(pyridin-2-yl)propanenitrile (1.46 g, 10 mmol) and 5-amino-1H-pyrazole-4-carbonitrile (1.08 g, 10 mmol).

-

Solvent and Catalyst Addition: To the flask, add 30 mL of glacial acetic acid. The acetic acid acts as both the solvent and the catalyst for the cyclocondensation reaction.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

-

Precipitation and Neutralization: A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water (3 x 20 mL) to remove any remaining salts and impurities.

-

Drying: Dry the product in a desiccator over anhydrous sodium sulfate to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol.

Experimental Workflow

Caption: Workflow for the synthesis of 7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Biological Activity Data

Derivatives of 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine have been evaluated for their anticancer activity against various cancer cell lines. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the biological activity (e.g., cell growth or kinase activity).

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| PPa-1 | CDK2/cyclin A | 0.085 | Fictional Data |

| PPa-2 | HeLa (Cervical Cancer) | 1.2 | Fictional Data |

| PPa-3 | MCF-7 (Breast Cancer) | 2.5 | Fictional Data |

| PPa-4 | A549 (Lung Cancer) | 0.9 | Fictional Data |

| PPa-5 | HT-29 (Colon Cancer) | 1.8 | Fictional Data |

Note: The data in this table is representative and for illustrative purposes. Actual IC50 values will vary depending on the specific substituents on the pyrazolo[1,5-a]pyrimidine core.

Signaling Pathway

Pyrazolo[1,5-a]pyrimidine derivatives primarily exert their anticancer effects by inhibiting protein kinases. These enzymes are key components of intracellular signaling pathways that control cell growth, proliferation, and survival. By binding to the ATP-binding pocket of kinases, these inhibitors prevent the transfer of a phosphate group to target proteins, thereby blocking the downstream signaling cascade.

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Disclaimer: The specific kinase inhibited can vary depending on the exact structure of the pyrazolo[1,5-a]pyrimidine derivative. The above diagram illustrates a general mechanism of action.

Conclusion

3-(Pyridin-2-yl)propanenitrile and its analogue, 3-oxo-3-(pyridin-2-yl)propanenitrile, are valuable precursors for the synthesis of bioactive compounds, particularly pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this a promising area for further research and development in the quest for novel anticancer therapeutics. The provided application notes and protocols serve as a foundational guide for researchers to explore the potential of these versatile chemical scaffolds.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Reaction of 3-(Pyridin-2-yl)propanenitrile with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of 3-(pyridin-2-yl)propanenitrile with various amines to synthesize substituted amidines and related heterocyclic compounds. These products are valuable building blocks in medicinal chemistry and drug development. The primary method described is the Pinner reaction, a two-step process involving the formation of an intermediate imidate salt, followed by reaction with an amine.

I. Introduction to the Pinner Reaction

The Pinner reaction is a classic method for the conversion of nitriles into a variety of functional groups. In the context of this protocol, it provides a reliable route to synthesize 3-(pyridin-2-yl)propanimidamides. The reaction proceeds in two main stages:

-

Formation of the Pinner Salt: 3-(Pyridin-2-yl)propanenitrile is reacted with an alcohol (typically ethanol) in the presence of a strong acid, usually anhydrous hydrogen chloride (HCl), to form the corresponding ethyl 3-(pyridin-2-yl)propanimidate hydrochloride. This intermediate is often referred to as a "Pinner salt."

-

Amination of the Pinner Salt: The Pinner salt is then reacted with a primary or secondary amine, or a diamine, to yield the desired N-substituted amidine or a cyclized product.

This methodology is advantageous due to the relatively mild conditions and the accessibility of the starting materials.

II. Reaction Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for the synthesis of 3-(pyridin-2-yl)propanimidamides and the experimental workflow for a typical Pinner reaction followed by amination.

III. Experimental Protocols

The following are detailed protocols for the synthesis of various 3-(pyridin-2-yl)propanimidamide derivatives.

Protocol 1: Synthesis of 3-(Pyridin-2-yl)propanimidamide Hydrochloride (Unsubstituted Amidine)

This protocol describes the reaction with ammonia to yield the parent amidine.

Materials:

-

3-(Pyridin-2-yl)propanenitrile

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Ammonia (gas or solution in ethanol)

-

Anhydrous Diethyl Ether

Procedure:

Step 1: Formation of Ethyl 3-(Pyridin-2-yl)propanimidate Hydrochloride

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 3-(pyridin-2-yl)propanenitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, ensuring the solution becomes saturated.

-

Seal the flask and stir the mixture at room temperature for 12-24 hours. The Pinner salt will precipitate as a white solid.

-

Add anhydrous diethyl ether to the mixture to facilitate further precipitation.

-

Collect the precipitate by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield ethyl 3-(pyridin-2-yl)propanimidate hydrochloride.

Step 2: Formation of 3-(Pyridin-2-yl)propanimidamide Hydrochloride

-

Suspend the ethyl 3-(pyridin-2-yl)propanimidate hydrochloride (1.0 eq) in anhydrous ethanol.

-

Cool the suspension to 0°C.

-

Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol until the reaction is complete (monitored by TLC or LC-MS).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure 3-(pyridin-2-yl)propanimidamide hydrochloride.

Protocol 2: Synthesis of N-Aryl-3-(pyridin-2-yl)propanimidamides

This protocol outlines the reaction with a primary aromatic amine, such as aniline.

Materials:

-

Ethyl 3-(pyridin-2-yl)propanimidate hydrochloride (from Protocol 1, Step 1)

-

Aniline (or other substituted anilines)

-

Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

In a round-bottom flask, suspend ethyl 3-(pyridin-2-yl)propanimidate hydrochloride (1.0 eq) in ethanol.

-

Add the desired primary aromatic amine (e.g., aniline, 1.0-1.2 eq).

-

If the amine hydrochloride salt is used, an equivalent of a non-nucleophilic base like triethylamine can be added.

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel or by recrystallization to afford the N-aryl-3-(pyridin-2-yl)propanimidamide.

Protocol 3: Synthesis of 2-(2-(4,5-dihydro-1H-imidazol-2-yl)ethyl)pyridine (Cyclization with a Diamine)

This protocol describes the reaction with ethylenediamine to form a cyclic amidine (an imidazoline).

Materials:

-

Ethyl 3-(pyridin-2-yl)propanimidate hydrochloride (from Protocol 1, Step 1)

-

Ethylenediamine

-

Ethanol

Procedure:

-

In a round-bottom flask, suspend ethyl 3-(pyridin-2-yl)propanimidate hydrochloride (1.0 eq) in ethanol.

-

Add ethylenediamine (1.0-1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 8-16 hours. The reaction can be gently heated if necessary to drive it to completion.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography to yield 2-(2-(4,5-dihydro-1H-imidazol-2-yl)ethyl)pyridine.

IV. Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 3-(pyridin-2-yl)propanimidamide derivatives based on the protocols described above. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

| Product | Amine Reactant | Solvent | Temperature | Reaction Time (h) | Typical Yield (%) |

| 3-(Pyridin-2-yl)propanimidamide hydrochloride | Ammonia | Ethanol | 0°C to RT | 4-6 | 70-85 |

| N-Phenyl-3-(pyridin-2-yl)propanimidamide | Aniline | Ethanol | Reflux | 6-12 | 60-75 |

| N-(4-Chlorophenyl)-3-(pyridin-2-yl)propanimidamide | 4-Chloroaniline | Ethanol | Reflux | 8-14 | 55-70 |

| 2-(2-(4,5-dihydro-1H-imidazol-2-yl)ethyl)pyridine | Ethylenediamine | Ethanol | RT to 50°C | 8-16 | 65-80 |

V. Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous hydrogen chloride is a corrosive and toxic gas. Handle with extreme care and use appropriate safety equipment.

-

Amines can be toxic and corrosive. Avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Use flame-dried glassware and anhydrous solvents, as the Pinner reaction is sensitive to moisture.

Application Notes and Protocols for N-Heterocycle Synthesis Using 3-(Pyridin-2-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-2-yl)propanenitrile is a versatile bifunctional molecule containing both a pyridine ring and a nitrile group. This unique structural arrangement makes it a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in numerous biologically active molecules and pharmaceuticals. The pyridine nitrogen can act as a nucleophile or be activated for cyclization, while the nitrile group can undergo reduction, hydrolysis, or participate in cycloaddition reactions.